

Molecular interaction of Mitiglinide with ATP-sensitive potassium channels

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mitiglinide (calcium hydrate)*

Cat. No.: *B14795859*

[Get Quote](#)

An In-depth Technical Guide to the Molecular Interaction of Mitiglinide with ATP-Sensitive Potassium Channels

For: Researchers, Scientists, and Drug Development Professionals

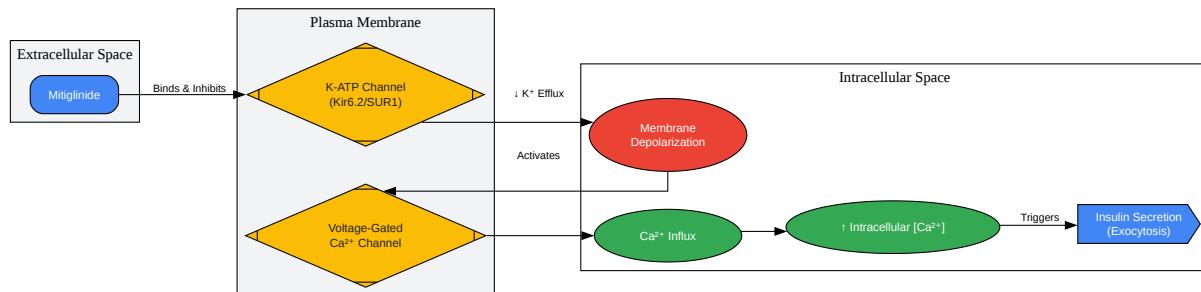
Abstract

Mitiglinide is a rapid-acting insulin secretagogue used in the management of type 2 diabetes. Its therapeutic effect is mediated by the specific inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β -cells. This technical guide provides a detailed examination of the molecular interactions between Mitiglinide and the K-ATP channel. It covers the mechanism of action, the precise binding site as revealed by structural biology, quantitative interaction data, and detailed experimental protocols for studying these interactions. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development.

Introduction: Mitiglinide and the Pancreatic K-ATP Channel

Mitiglinide is a calcium salt hydrate of a benzylsuccinic acid derivative, distinct from the sulfonylurea class of drugs, that stimulates insulin secretion in a glucose-dependent manner.^[1] ^[2] Its primary target is the ATP-sensitive potassium (K-ATP) channel, a critical component in the regulation of insulin release from pancreatic β -cells.^[3]^[4]

The pancreatic K-ATP channel is a hetero-octameric protein complex. It consists of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits.^{[5][6][7]} This channel couples the cell's metabolic state (reflected by the intracellular ATP/ADP ratio) to its membrane potential.^[6] An increase in the ATP/ADP ratio, which occurs following glucose metabolism, leads to the closure of K-ATP channels. This is the first step in the physiological pathway of glucose-stimulated insulin secretion.^{[6][8]}


Mechanism of Action

Mitiglinide mimics the effect of elevated intracellular ATP by directly inhibiting the K-ATP channel. The mechanism proceeds through the following sequential steps:

- Binding and Channel Closure: Mitiglinide binds to the SUR1 subunit of the K-ATP channel, inducing a conformational change that closes the Kir6.2 pore.^{[3][5]}
- Membrane Depolarization: The closure of these channels inhibits the outward flow of potassium ions, leading to the depolarization of the β -cell plasma membrane.^[6]
- Calcium Influx: The change in membrane potential activates voltage-gated calcium channels, causing an influx of extracellular Ca^{2+} .^[6]
- Insulin Exocytosis: The resulting increase in intracellular calcium concentration triggers the fusion of insulin-containing granules with the cell membrane and the subsequent exocytosis of insulin.^{[6][8]}

This pathway underscores Mitiglinide's role as an insulin secretagogue, effectively lowering postprandial blood glucose levels.^{[1][3]}

Signaling Pathway of Mitiglinide-Induced Insulin Secretion

[Click to download full resolution via product page](#)

Caption: Signaling cascade from Mitiglinide binding to insulin secretion.

The Molecular Binding Site on SUR1

Cryo-electron microscopy studies have elucidated the precise binding mode of Mitiglinide to the SUR1 subunit.^{[5][6]} Mitiglinide occupies the common insulin secretagogue-binding site, often referred to as the "A-site".^{[5][6]} This binding pocket is located within the transmembrane domains (TMDs) of SUR1.

Key features of the binding site include:

- Location: The pocket is formed by residues on transmembrane helices TM7 and TM8 of TMD1, and TM16 and TM17 of TMD2.^{[5][9]}
- Interactions: The binding involves both hydrophobic and polar interactions. The negatively charged carboxyl group of Mitiglinide forms electrostatic interactions with positively charged arginine residues (R1246 on TM16 and R1300 on TM17) in SUR1.^[10]

- Conformational Lock: Mitiglinide binding locks the SUR1 subunit in an inward-facing conformation where the nucleotide-binding domains (NBDs) are separated, which is characteristic of an inhibited state.[5][9]
- Selectivity: The high selectivity of Mitiglinide for the pancreatic (SUR1-containing) channel over cardiac (SUR2A) or smooth muscle (SUR2B) channels is a key therapeutic feature.[11][12][13] This is partly determined by specific amino acid residues within the binding site, such as Serine 1238 in SUR1.[5][6] Mutation of the nearby Serine 1237 to Tyrosine (S1237Y) abolishes high-affinity inhibition by Mitiglinide, suggesting this residue is critical for binding.[11][14]

Quantitative Data on Mitiglinide-K-ATP Channel Interaction

The affinity and inhibitory potency of Mitiglinide have been quantified through various assays. The data highlights its high affinity and specificity for the pancreatic K-ATP channel complex.

Table 1: Binding Affinity and Inhibitory Concentration of Mitiglinide

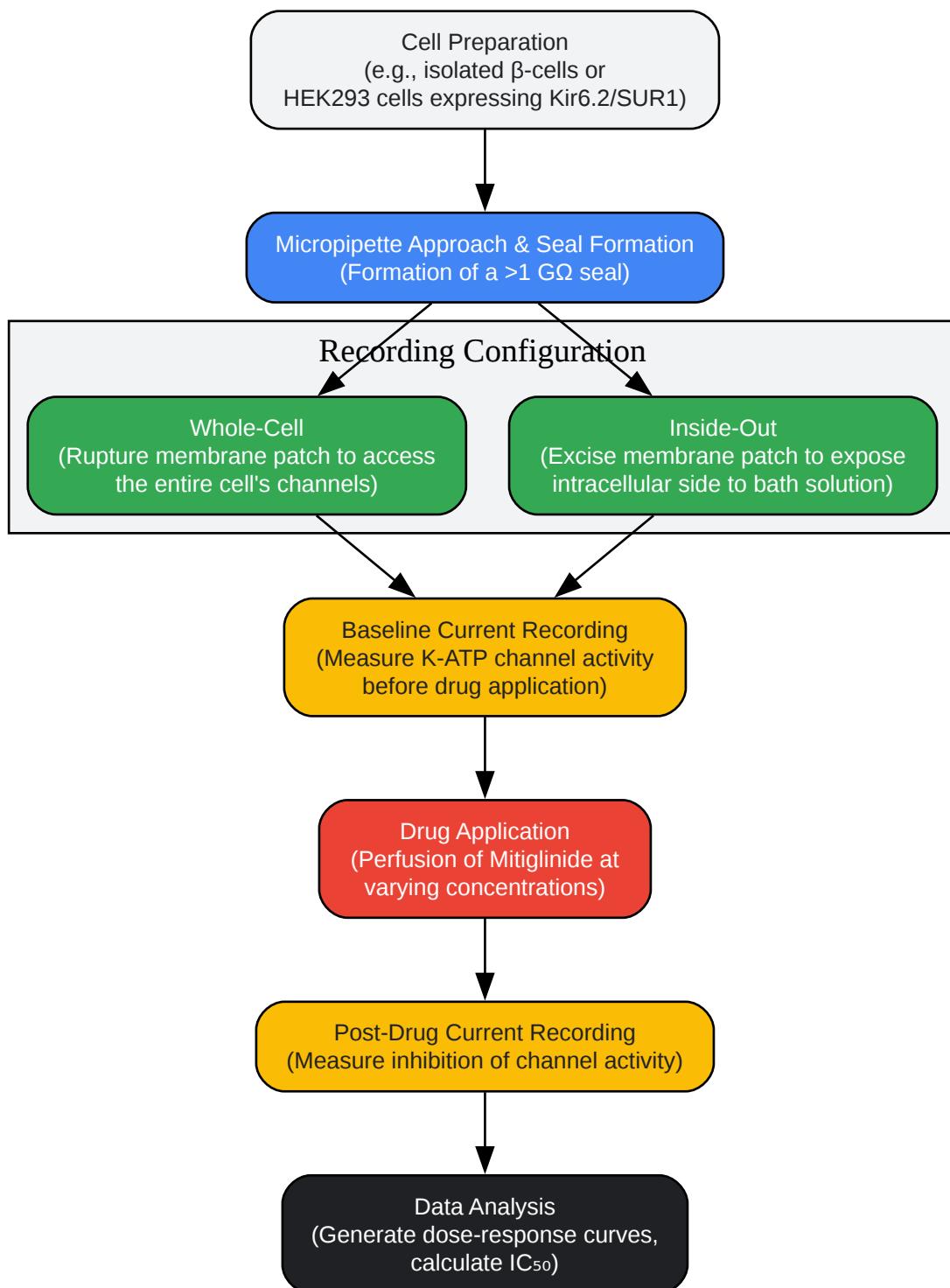
Parameter	Value	Experimental System	Comments
IC_{50}	13 nM	$[^3H]$ -Glibenclamide displacement in HIT-T15 cells	Demonstrates competitive binding with sulfonylureas.[6][11]
IC_{50}	100 nM	Patch-clamp analysis of Kir6.2/SUR1 in COS-1 cells	Direct measure of channel inhibition.[12][13]
IC_{50}	280 nM	$[^3H]$ -Glibenclamide displacement in COS-1 cells expressing SUR1	Highlights the role of the SUR1 subunit in binding.[12]

| IC₅₀ | 4 nM | Patch-clamp analysis of Kir6.2/SUR1 in Xenopus oocytes | Shows very high affinity in this expression system.[11] |

Table 2: Selectivity of Mitiglinide for K-ATP Channel Subtypes

Channel Complex	Effect of Mitiglinide	Experimental System	Reference
Kir6.2/SUR1 (Pancreatic)	High-affinity inhibition (IC ₅₀ ~100 nM)	Patch-clamp in COS-1 cells	[12][13]
Kir6.2/SUR2A (Cardiac)	No significant inhibition (even at >10 μM)	Patch-clamp in COS-1 cells	[12][13]

| Kir6.2/SUR2B (Smooth Muscle) | No significant inhibition (even at >10 μM) | Patch-clamp in COS-1 cells | [12][13] |


Key Experimental Protocols

The characterization of Mitiglinide's interaction with K-ATP channels relies on established biophysical techniques.

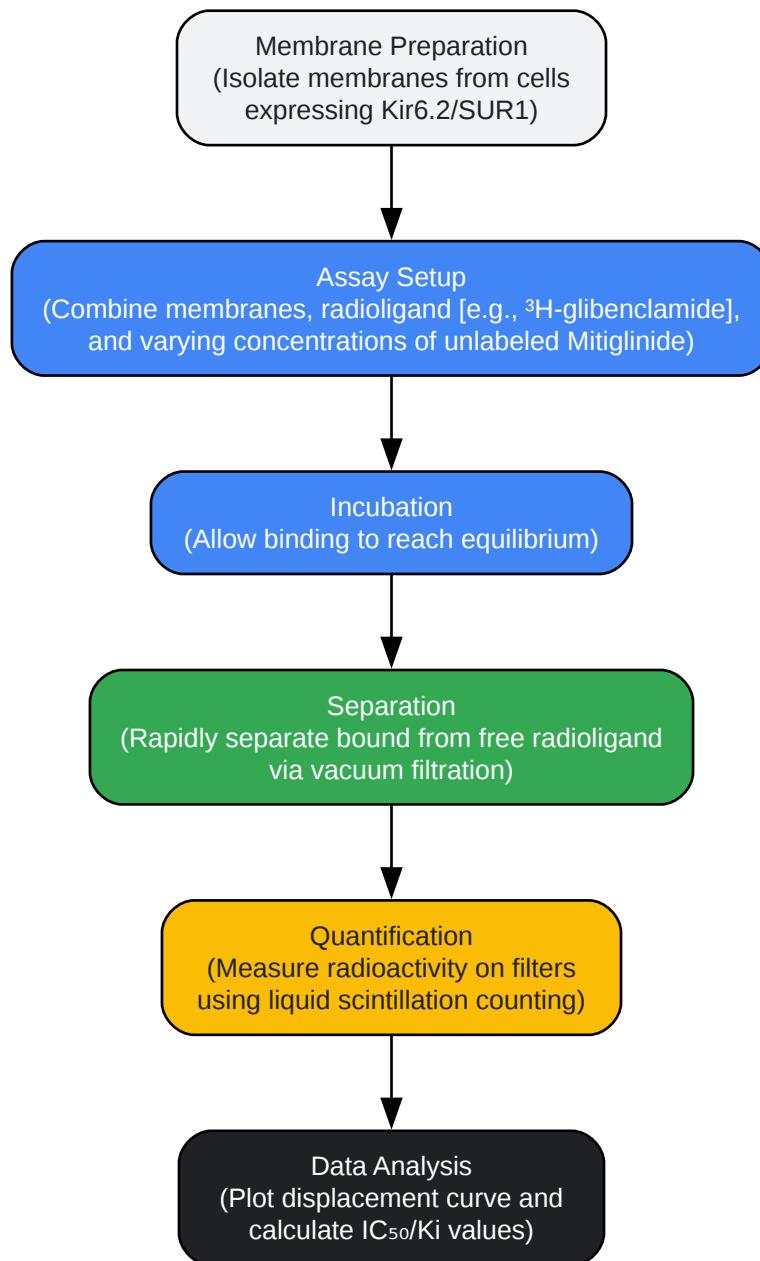
Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the flow of ions through channels in a patch of cell membrane, allowing for the study of channel inhibition by Mitiglinide.[15][16]

Experimental Workflow for Patch-Clamp Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for electrophysiological analysis of K-ATP channels.


Detailed Methodology:

- Cell Culture/Isolation: Use primary pancreatic β -cells or a heterologous expression system like COS-1 or HEK293 cells transfected with Kir6.2 and SUR1.[12][14]
- Solution Preparation: Prepare extracellular (bath) and intracellular (pipette) solutions with appropriate ion concentrations. The pipette solution for whole-cell recordings typically contains K^+ as the major cation and ATP at physiological concentrations.[17][18]
- Recording:
 - Whole-Cell Configuration: After forming a gigaseal, rupture the membrane patch to measure the macroscopic current from all channels on the cell surface. Apply Mitiglinide to the bath solution. This configuration assesses channel activity within an intact cellular environment.[15][17]
 - Inside-Out Configuration: After forming a gigaseal, retract the pipette to excise the membrane patch, exposing the intracellular face of the channels to the bath solution. This allows for the direct application of Mitiglinide to its binding site and is ideal for studying drug-channel kinetics.[12][15]
- Data Analysis: Record currents at a fixed holding potential. Measure the reduction in current amplitude after drug application to determine the percentage of inhibition. Perform experiments with a range of Mitiglinide concentrations to construct a dose-response curve and calculate the IC_{50} value.[12][17]

Competitive Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity of Mitiglinide by measuring its ability to displace a known high-affinity radiolabeled ligand from the SUR1 subunit.

Experimental Workflow for Binding Assay

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Effects of combination therapy with mitiglinide and voglibose on postprandial plasma glucose in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the combination of mitiglinide and metformin on glycemic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Frontiers | Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide [frontiersin.org]
- 6. Structural Insights Into the High Selectivity of the Anti-Diabetic Drug Mitiglinide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 8. Characterization of the action of S 21403 (mitiglinide) on insulin secretion and biosynthesis in normal and diabetic β -cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Effects of mitiglinide (S 21403) on Kir6.2/SUR1, Kir6.2/SUR2A and Kir6.2/SUR2B types of ATP-sensitive potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of mitiglinide (KAD-1229), a new anti-diabetic drug, on ATP-sensitive K⁺ channels and insulin secretion: comparison with the sulfonylureas and nateglinide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KATP Channel Inhibitors Reduce Cell Proliferation Through Upregulation of H3K27ac in Diffuse Intrinsic Pontine Glioma: A Functional Expression Investigation | MDPI [mdpi.com]
- 18. worthington-biochem.com [worthington-biochem.com]
- To cite this document: BenchChem. [Molecular interaction of Mitiglinide with ATP-sensitive potassium channels]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14795859#molecular-interaction-of-mitiglinide-with-atp-sensitive-potassium-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com